molecular formula C11H7ClINO2 B8131863 Methyl 4-chloro-3-iodoquinoline-6-carboxylate

Methyl 4-chloro-3-iodoquinoline-6-carboxylate

Cat. No.: B8131863
M. Wt: 347.53 g/mol
InChI Key: FESSZNVRUDIEOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloro-3-iodoquinoline-6-carboxylate is a chemical compound with the molecular formula C11H7ClINO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-3-iodoquinoline-6-carboxylate typically involves the halogenation of quinoline derivatives. One common method includes the iodination of 4-chloroquinoline-6-carboxylic acid, followed by esterification to form the methyl ester. The reaction conditions often involve the use of iodine and a suitable oxidizing agent in an organic solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-iodoquinoline-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-iodoquinoline-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The quinoline ring system is known to intercalate with DNA, potentially disrupting cellular processes and leading to anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloroquinoline-6-carboxylic acid
  • 3-Iodoquinoline-6-carboxylic acid
  • Methyl 4-chloroquinoline-6-carboxylate

Uniqueness

Methyl 4-chloro-3-iodoquinoline-6-carboxylate is unique due to the presence of both chlorine and iodine atoms on the quinoline ring. This dual halogenation provides distinct reactivity and potential for further functionalization compared to similar compounds .

Biological Activity

Methyl 4-chloro-3-iodoquinoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

PropertyValue
Molecular FormulaC₁₂H₈ClI N O₂
Molecular Weight303.55 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The presence of halogen substituents (chlorine and iodine) in its structure is believed to enhance its biological activity by modulating its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of quinoline compounds exhibit notable antimicrobial properties. This compound has shown effectiveness against various bacterial strains. For example, studies have reported minimum inhibitory concentration (MIC) values indicating potent activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several quinoline derivatives, including this compound. The results indicated an MIC of 1 × 10⁻⁶ mg/mL against E. coli, showcasing its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. It exhibits cytotoxic effects on multiple cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer).

Table: Anticancer Activity

Cell LineIC₅₀ (µM)
MCF-722.7
HCT11630.98
HeLa4.12

The compound's mechanism of action may involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Antiviral Activity

Recent studies have suggested that compounds with a quinoline backbone may possess antiviral properties. This compound has been investigated for its potential against viral infections, including those caused by influenza viruses.

Research Findings:
In vitro studies have shown that this compound can inhibit the growth of H5N1 influenza virus with a significant reduction in cytotoxicity, indicating a favorable therapeutic window for antiviral applications .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of electron-withdrawing groups like chlorine and iodine enhances lipophilicity and reactivity, which are critical for interaction with biological targets.

Key Observations:

  • Electron-Withdrawing Effects: The halogens increase the electrophilicity of the quinoline ring, facilitating nucleophilic attack by biological macromolecules.
  • Lipophilicity: Enhanced lipophilicity improves membrane permeability, allowing better cellular uptake.

Properties

IUPAC Name

methyl 4-chloro-3-iodoquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClINO2/c1-16-11(15)6-2-3-9-7(4-6)10(12)8(13)5-14-9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESSZNVRUDIEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=CN=C2C=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.